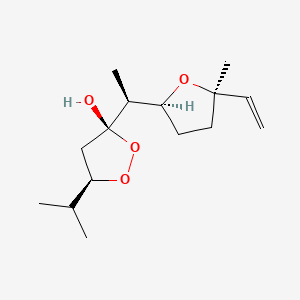
1,2-Dioxolan-3-ol, 3-(1-(5-ethenyltetrahydro-5-methyl-2-furanyl)ethyl)-5-(1-methylethyl)-, (3R-(3alpha,3(S*(2S*,5R*)),5alpha))-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Dioxolan-3-ol, 3-(1-(5-ethenyltetrahydro-5-methyl-2-furanyl)ethyl)-5-(1-methylethyl)-, (3R-(3alpha,3(S*(2S*,5R*)),5alpha))- is a complex organic compound with potential applications in various fields such as chemistry, biology, and industry. This compound features a dioxolane ring, which is known for its stability and reactivity, making it a valuable intermediate in synthetic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dioxolan-3-ol, 3-(1-(5-ethenyltetrahydro-5-methyl-2-furanyl)ethyl)-5-(1-methylethyl)-, (3R-(3alpha,3(S*(2S*,5R*)),5alpha))- typically involves multi-step organic reactions. Common synthetic routes may include:
Cyclization Reactions: Formation of the dioxolane ring through cyclization of appropriate precursors.
Functional Group Transformations: Introduction of the ethyl, isopropyl, and furan groups through various functional group transformations.
Industrial Production Methods
Industrial production methods may involve:
Batch Processing: Utilizing batch reactors for controlled synthesis.
Continuous Flow Chemistry: Employing continuous flow reactors for large-scale production, ensuring consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Dioxolan-3-ol, 3-(1-(5-ethenyltetrahydro-5-methyl-2-furanyl)ethyl)-5-(1-methylethyl)-, (3R-(3alpha,3(S*(2S*,5R*)),5alpha))- can undergo various chemical reactions, including:
Oxidation: Conversion of alcohol groups to carbonyl compounds.
Reduction: Reduction of double bonds or carbonyl groups.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Acid or base catalysts for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
Chemistry: As an intermediate in organic synthesis.
Biology: Potential use in biochemical studies or as a building block for bioactive molecules.
Medicine: Exploration of its pharmacological properties and potential therapeutic uses.
Industry: Use in the production of polymers, resins, or other industrial chemicals.
Wirkmechanismus
The mechanism of action of this compound would involve its interaction with specific molecular targets and pathways. For example, it may act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structure and functional groups.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Dioxolane: A simpler analog with similar ring structure.
Furan Derivatives: Compounds containing the furan ring, which may exhibit similar reactivity.
Isopropyl Alcohol Derivatives: Compounds with isopropyl groups that may share similar chemical properties.
Eigenschaften
CAS-Nummer |
108905-94-8 |
|---|---|
Molekularformel |
C15H26O4 |
Molekulargewicht |
270.36 g/mol |
IUPAC-Name |
(3R,5R)-3-[(1S)-1-[(2S,5R)-5-ethenyl-5-methyloxolan-2-yl]ethyl]-5-propan-2-yldioxolan-3-ol |
InChI |
InChI=1S/C15H26O4/c1-6-14(5)8-7-12(17-14)11(4)15(16)9-13(10(2)3)18-19-15/h6,10-13,16H,1,7-9H2,2-5H3/t11-,12-,13+,14-,15+/m0/s1 |
InChI-Schlüssel |
CRIBSZOVFGDJBC-SBJFKYEJSA-N |
Isomerische SMILES |
C[C@@H]([C@@H]1CC[C@](O1)(C)C=C)[C@]2(C[C@@H](OO2)C(C)C)O |
Kanonische SMILES |
CC(C)C1CC(OO1)(C(C)C2CCC(O2)(C)C=C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


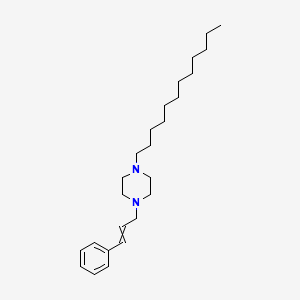
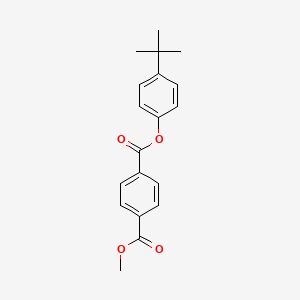
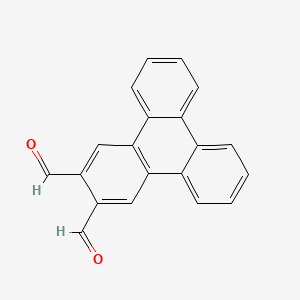
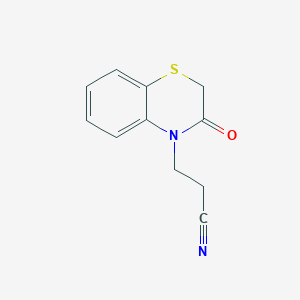
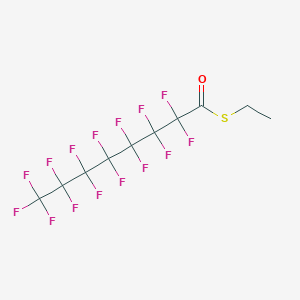
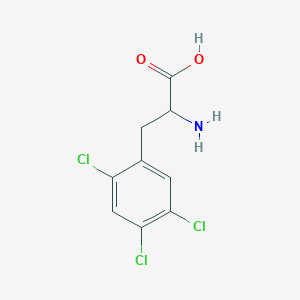


![Phenol, 2,6-dibromo-4-[[(2-hydroxyphenyl)methylene]amino]-](/img/structure/B14320971.png)
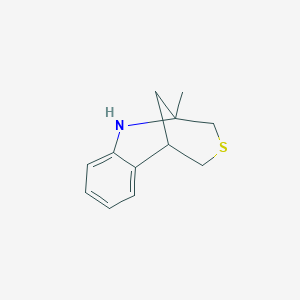
![N-[3-(Hydroxyamino)-2-methylphenyl]acetamide](/img/structure/B14320979.png)

![N-[Cyclohexyl(phenyl)methyl]-4-[4-(pyridin-2-yl)piperazin-1-yl]butanamide](/img/structure/B14321020.png)
![3-Phenyl-3-[(propan-2-yl)oxy]propane-1,2-diol](/img/structure/B14321024.png)
